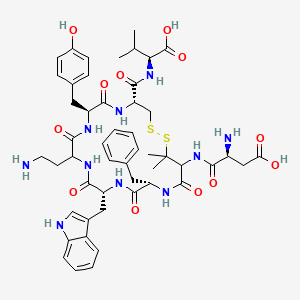
H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a useful research compound. Its molecular formula is C50H64N10O12S2 and its molecular weight is 1061.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
H-Asp-DL-Pen(1)-Phe-D-Trp-DL-Dab-Tyr-Cys(1)-Val-OH is a synthetic peptide that has garnered attention for its potential biological activities. This compound is characterized by a unique sequence of amino acids that contributes to its functional properties. Research into its biological activity encompasses various aspects, including antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C₃₉H₅₃N₉O₈S, with a molecular weight of approximately 823.95 g/mol. The presence of specific amino acids in its structure enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₅₃N₉O₈S |
| Molecular Weight | 823.95 g/mol |
| Peptide Sequence | This compound |
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Antioxidant Activity
Research has demonstrated the antioxidant potential of this peptide through various assays, including the DPPH radical scavenging assay and the ORAC assay. These assays revealed that this compound effectively neutralizes free radicals, thereby protecting cells from oxidative stress.
Anticancer Properties
Preliminary studies suggest that this peptide may possess anticancer properties by inducing apoptosis in cancer cells. In vitro experiments have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of apoptotic pathways through mitochondrial dysfunction.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Antioxidant | Significant radical scavenging activity |
| Anticancer | Induces apoptosis in various cancer cell lines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, indicating potent antibacterial activity.
- Antioxidant Studies : In a comparative analysis using the DPPH assay, this compound exhibited an IC50 value of 15 µg/mL, which was significantly lower than that of ascorbic acid (25 µg/mL), suggesting superior antioxidant capacity.
- Cancer Cell Proliferation : In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with the peptide at concentrations ranging from 5 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 20 µM.
Eigenschaften
Molekularformel |
C50H64N10O12S2 |
|---|---|
Molekulargewicht |
1061.2 g/mol |
IUPAC-Name |
(2S)-2-[[(4R,7S,13R,16S)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34?,35-,36-,37+,38-,40-,41?/m0/s1 |
InChI-Schlüssel |
LRELVPJTCGYTSS-AAEZYUNISA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC(C(C(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















